2-[(2E)-3-[(3,4-dichlorophenyl)amino]-1-methoxyprop-2-en-1-ylidene]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2E)-3-[(3,4-dichlorophenyl)amino]-1-methoxyprop-2-en-1-ylidene]propanedinitrile is a chemical compound with the molecular formula C13H9Cl2N3O . It is known for its unique structure, which includes a dichlorophenyl group, an amino group, and a methoxyprop-2-en-1-ylidene group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Scientific Research Applications
2-[(2E)-3-[(3,4-dichlorophenyl)amino]-1-methoxyprop-2-en-1-ylidene]propanedinitrile has several scientific research applications:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Preparation Methods
The synthesis of 2-[(2E)-3-[(3,4-dichlorophenyl)amino]-1-methoxyprop-2-en-1-ylidene]propanedinitrile involves several steps. One common synthetic route includes the reaction of 3,4-dichloroaniline with methoxypropenylidene malononitrile under specific conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-[(2E)-3-[(3,4-dichlorophenyl)amino]-1-methoxyprop-2-en-1-ylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Mechanism of Action
The mechanism of action of 2-[(2E)-3-[(3,4-dichlorophenyl)amino]-1-methoxyprop-2-en-1-ylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-[(2E)-3-[(3,4-dichlorophenyl)amino]-1-methoxyprop-2-en-1-ylidene]propanedinitrile can be compared with other similar compounds, such as:
2-[(2E)-3-[(3,4-dimethylphenyl)amino]-1-methoxyprop-2-en-1-ylidene]propanedinitrile: This compound has a similar structure but with dimethyl groups instead of dichloro groups.
2-[(2E)-3-[(2,6-dichlorophenyl)amino]-1-methoxyprop-2-en-1-ylidene]propanedinitrile: Another similar compound with dichloro groups in different positions. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
2-[(E)-3-(3,4-dichloroanilino)-1-methoxyprop-2-enylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3O/c1-19-13(9(7-16)8-17)4-5-18-10-2-3-11(14)12(15)6-10/h2-6,18H,1H3/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGKEABGFDZFNN-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=C(C#N)C#N)C=CNC1=CC(=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=C(C#N)C#N)/C=C/NC1=CC(=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.